Molybdic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Catalyst Development

Molybdic acid plays a crucial role in developing catalysts for various chemical reactions. Its acidic properties and molybdenum centers act as active sites for processes like:

- Hydrodesulfurization: This process removes sulfur impurities from fuels. Molybdic acid, often supported on alumina, is a common catalyst for this reaction [].

- Alkene metathesis: This reaction involves rearranging carbon-carbon double bonds in alkenes. Molybdenum-based catalysts, derived from molybdic acid, are highly efficient for this process, even winning Richard Schrock a share of the Nobel Prize in Chemistry in 2005 [].

- Oxidation reactions: Molybdic acid can be used as a catalyst or a catalyst precursor for oxidizing alcohols to aldehydes or ketones [].

Material Science

Molybdic acid finds applications in material science research due to its ability to form interesting structures and interact with other materials:

- Synthesis of molybdenum oxides: Molybdic acid is a versatile precursor for various molybdenum oxide materials with unique properties. These oxides are investigated for applications like photocatalysis, gas sensing, and energy storage [].

- Corrosion protection: Molybdic acid can be used as a corrosion inhibitor for metals. Research explores its potential for protecting steel and other metals from degradation [].

Environmental Research

Molybdic acid is used in some environmental research applications:

- Phosphate detection: Molybdic acid is a key component in colorimetric methods for detecting phosphate levels in water samples. This helps monitor water quality and potential pollution [].

- Metal ion removal: Molybdic acid can be used to remove certain metal ions from aqueous solutions. Research explores its potential for wastewater treatment applications [].

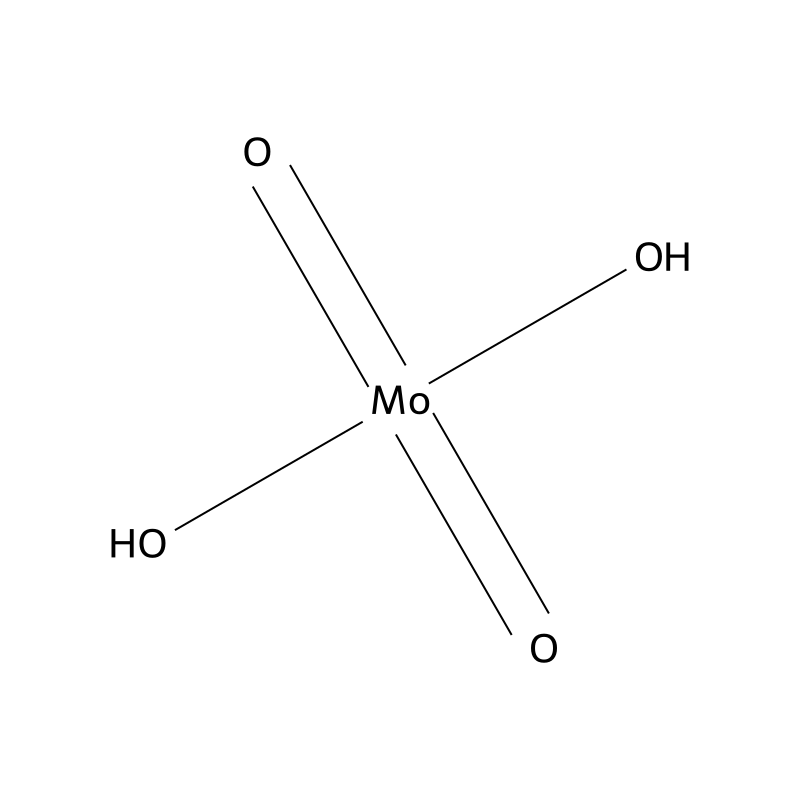

Molybdic acid, chemically known as dihydrogentetraoxomolybdate, is an inorganic compound with the formula H₂MoO₄. It is primarily recognized in its hydrated forms, including the monohydrate (MoO₃·H₂O) and dihydrate (MoO₃·2H₂O). Molybdic acid appears as a pale yellow to white crystalline powder and is slightly soluble in water but highly soluble in alkaline solutions . The compound serves as an important intermediate in the chemistry of molybdenum, connecting various oxidation states of molybdenum oxide and molybdate compounds.

Physical Properties- Molecular Weight: 161.97 g/mol

- Density: 3.124 g/cm³

- Melting Point: Approximately 300 °C

- Solubility: Slightly soluble in water; highly soluble in alkaline solutions .

Molybdic acid can be synthesized through several methods:

- Dissolution of Molybdenum Trioxide: Molybdic acid is often prepared by dissolving molybdenum trioxide in water under acidic conditions, typically by lowering the pH below 1 using strong acids such as sulfuric acid .

- Hydration of Molybdates: Hydrated forms can be obtained by adding water to ammonium molybdate tetrahydrate and adjusting conditions to favor hydration .

- Thermal Decomposition: Heating certain molybdenum compounds under controlled environments can yield molybdic acid or its hydrates .

Research has indicated that molybdic acid interacts with various organic compounds and metal ions. It forms complexes with sugars and amino acids, demonstrating its role in biochemical pathways. These interactions can alter the chemical behavior of both molybdic acid and the interacting species, influencing their reactivity and stability

Several compounds are chemically related to molybdic acid, each possessing unique properties: Molybdic acid stands out due to its specific role in catalysis and agricultural applications, alongside its unique structural properties that allow it to form various hydrated forms. Through these comprehensive aspects—description, reactions, biological activity, synthesis methods, applications, interaction studies, and comparisons—molybdic acid emerges as a significant compound within both chemical research and practical applications across multiple industries.Compound Name Chemical Formula Key Characteristics Tungstic Acid H₂WO₄ Similar structure; derived from tungsten; used similarly as a catalyst. Phosphomolybdic Acid H₃PMo₁₂O₄₀ A heteropolyacid used for catalysis and analytical chemistry; contains phosphorus. Silicomolybdic Acid H₄SiMo₁₂O₄₀ A heteropolyacid containing silicon; utilized in catalysis and material science. Ammonium Molybdate (NH₄)₆Mo₇O₂₄·4H₂O A salt derived from molybdic acid; widely used as a fertilizer and analytical reagent.

Laboratory-Scale Synthesis Routes

Acid Precipitation from Ammonium Molybdate Solutions

Laboratory-scale synthesis of molybdic acid through acid precipitation from ammonium molybdate solutions represents one of the most widely employed methodologies in research settings [19] [21]. The fundamental process involves the controlled acidification of ammonium molybdate solutions using mineral acids to precipitate molybdic acid as a crystalline solid.

The traditional synthesis procedure begins with dissolving ammonium molybdate in deionized water, typically at concentrations ranging from 0.1 to 1.0 molar [19]. The solution is then subjected to controlled acidification using nitric acid or hydrochloric acid to achieve specific pH ranges that favor molybdic acid precipitation [21]. Research has demonstrated that optimal precipitation occurs when the pH is lowered to values between 2.5 and 4.5, with the most effective range being 3.0 to 4.0 [19].

The precipitation mechanism involves the formation of ammonium polymolybdate intermediates, which subsequently convert to molybdic acid under acidic conditions [19]. Temperature control during this process is crucial, with studies indicating that precipitation at temperatures between 20°C and 100°C yields varying results [19]. Higher temperatures near the boiling point have been shown to drive off substantial amounts of ammonia, resulting in lower acid requirements for complete precipitation [19].

Detailed experimental protocols specify that acid addition should be performed dropwise to maintain controlled pH reduction and prevent violent reactions [19]. The reaction mixture requires retention times of at least 2 hours at the reaction temperature to ensure complete precipitation of molybdic acid [19]. Shorter retention times have been observed to result in incomplete precipitation and reduced yields.

The crystallization process following precipitation typically involves washing the precipitated molybdic acid with warm water to remove residual ammonium salts and impurities [21]. Centrifugal dehydration and controlled drying procedures are employed to obtain the final crystalline product [21]. The monohydrate form of molybdic acid can be prepared through specific crystallization procedures that may require several weeks for complete separation [21].

Controlled Hydrothermal Crystallization Techniques

Hydrothermal crystallization represents an advanced methodology for producing high-quality molybdic acid crystals with controlled morphology and enhanced crystallinity [10] [13]. This technique utilizes elevated temperature and pressure conditions in aqueous environments to facilitate the formation of well-defined crystalline structures.

The hydrothermal process for molybdic acid synthesis typically involves the use of molybdenum-containing precursors such as ammonium heptamolybdate or molybdenum trioxide dihydrate [13]. Research has demonstrated that the selection of precursor materials significantly influences the final product characteristics and crystallization behavior [13].

Temperature control in hydrothermal synthesis is critical, with studies showing that different temperature ranges produce distinct polymorphic forms [13]. At temperatures of 90°C, hexagonal molybdenum trioxide forms are obtained, while temperatures of 150°C produce mixtures of orthorhombic and hexagonal phases [13]. Higher temperatures of 210°C have been shown to favor the formation of orthorhombic molybdenum trioxide phases [13].

The hydrothermal mechanism involves several sequential steps including ionization equilibrium, hydrolysis reactions, intermediate formation, and final crystallization [10]. The ionization equilibrium occurs under normal conditions and determines the existence of molybdenum in the form of molybdic acid [10]. Subsequent hydrolysis reactions, particularly involving thiourea when present, constitute the rate-determining step in the hydrothermal process [10].

Controlled hydrothermal conditions require careful monitoring of pH values, with acidic conditions being favorable for molybdic acid formation [13]. The addition of acids such as nitric acid or acetic acid to the initial solution helps maintain appropriate pH ranges during the crystallization process [13]. Reaction times for hydrothermal synthesis typically range from 5 to 24 hours, depending on the desired crystal size and morphology [13].

The hydrothermal approach offers advantages in producing materials with high crystallinity and controlled particle size distribution [13]. The resulting molybdic acid crystals exhibit enhanced structural properties compared to those obtained through conventional precipitation methods [13].

Industrial Production Processes

Recovery from Spent Hydrodesulfurization Catalysts

Industrial recovery of molybdic acid from spent hydrodesulfurization catalysts represents a significant pathway for sustainable molybdenum resource utilization [1] [5] [17]. Spent hydrodesulfurization catalysts contain substantial quantities of molybdenum, typically in the range of 10-20% molybdenum trioxide, making them valuable secondary sources for molybdic acid production [8].

The industrial recovery process typically employs a three-stage methodology beginning with oxidizing roasting of the spent catalyst [1] [17]. The roasting operation is conducted at temperatures between 500°C and 650°C for periods ranging from 30 minutes to 8 hours [1] [5]. This thermal treatment serves to oxidize molybdenum compounds to molybdenum trioxide and remove the majority of sulfur contaminants [17].

Research has established optimal roasting conditions at 600°C with 30 minutes retention time, achieving molybdenum extraction efficiencies of up to 92% [8]. The roasted catalyst is subsequently subjected to alkaline leaching using sodium hydroxide solutions [1] [5] [17]. Studies have demonstrated that sodium hydroxide concentrations of 20% by weight achieve maximum recovery rates of 95% for molybdenum at room temperature with 2-hour leaching periods [5].

The leaching process parameters have been extensively studied, with temperature effects showing that 100°C is sufficient to recover approximately 95% of molybdenum present in spent catalysts [5]. The caustic leaching operation exhibits high selectivity toward molybdenum while leaving nickel, cobalt, and alumina in solid form for separate recovery [17].

Following alkaline leaching, the molybdenum-rich leachate undergoes neutralization with hydrochloric acid to precipitate molybdic acid [1] [17]. The precipitation is conducted at pH values around 0 to ensure complete molybdenum recovery [17]. Industrial-scale testing has demonstrated that this technology can recover molybdenum with yields of minimum 81%, producing molybdic acid with purity levels exceeding 95% [1].

The recovery process offers significant environmental benefits by treating hazardous waste materials while simultaneously recovering valuable molybdenum resources [5]. The industrial implementation of this technology has been proven effective through large-scale testing, demonstrating its viability for commercial molybdenum preservation [1].

Large-Scale Acid Leaching and Purification Protocols

Large-scale acid leaching and purification protocols for molybdic acid production involve sophisticated processing systems designed to handle substantial quantities of molybdenum-containing materials [6] [19]. These protocols incorporate advanced separation and purification techniques to achieve high-purity molybdic acid suitable for industrial applications.

The acid leaching process typically utilizes hydrochloric acid in combination with ammonium chloride to achieve selective extraction while minimizing molybdenum losses [6]. Research has established that leaching solutions containing greater than 25 grams per liter of ammonium chloride effectively suppress molybdenum solubility while enhancing the dissolution of impurities [6]. Optimal leaching conditions employ hydrochloric acid concentrations that maintain pH values below 2.0, with preferred ranges below 1.5 [6].

The leaching operation parameters include solid-to-solution ratios ranging from 1:1 to 1:3, with temperatures maintained between 50°C and 100°C [6]. Contact times for effective leaching range from 30 minutes to 1 hour for any particular portion of the material being processed [6]. Under these optimized conditions, molybdenum losses can be maintained below 2%, with exceptional performance achieving losses below 0.6% [6].

Purification protocols following acid leaching involve multiple separation stages to remove residual impurities [6] [11]. The process includes filtration steps to separate leaching solutions from purified molybdenum oxide solids, followed by washing procedures to remove dissolved impurities [6]. Drying operations are conducted at controlled temperatures, with subsequent calcination at temperatures between 250°C and 600°C to produce the final molybdic acid product [6].

Advanced purification techniques incorporate anion exchange resin treatment to remove specific ionic impurities such as phosphorus, arsenic, silicon, tungsten, and vanadium [11]. The anion exchange process operates at controlled pH values and linear velocities of 1-4 meters per hour to achieve effective impurity removal [11]. The treated solutions are then subjected to controlled heating at temperatures between 88°C and 99°C during the final precipitation stage [11].

Large-scale processing systems are designed with appropriate safety measures and environmental controls to handle the substantial volumes of acids and processing solutions involved [6]. The protocols ensure consistent product quality while maintaining operational efficiency and minimizing environmental impact through proper waste management and resource recovery practices [6].

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Temperature Range | 20-100°C | 500-650°C (roasting) |

| pH Range | 2.5-4.5 | 0-2.0 |

| Reaction Time | 2-24 hours | 30 minutes-8 hours |

| Molybdenum Recovery | 95-99% | 81-95% |

| Product Purity | >95% | >95% |

Temperature-Dependent Acidity Constants (pKa)

The acidity constants of molybdic acid exhibit significant temperature dependence, reflecting the complex hydrolysis and protonation equilibria of molybdenum species in aqueous solution [3] [5]. Advanced computational studies using first-principles molecular dynamics have provided detailed insights into the temperature-dependent behavior of these systems.

Primary Acidity Constant Behavior

The first acidity constant (pKa₁) of molybdic acid demonstrates a pronounced decrease with increasing temperature. At ambient conditions (298.15 K), the pKa₁ value is approximately 4.7, which decreases dramatically to 1.3 at 473 K and further to 0.6 at 573 K [5]. This temperature dependence indicates that molybdic acid becomes significantly more acidic at elevated temperatures, consistent with the general behavior of oxoacids where higher temperatures favor proton dissociation.

The molecular basis for this behavior lies in the structural transformation of molybdic acid upon temperature elevation. Computational studies indicate that the predominant solution structure at ambient conditions is MoO₂(OH)₂·(H₂O)₂, where the hydroxyl ligands serve as the primary acidic sites [3] [4]. The decreasing pKa₁ values with temperature reflect enhanced proton mobility and altered solvation dynamics in the hydrothermal environment.

Secondary Acidity Constant Trends

The second acidity constant (pKa₂) exhibits a more complex temperature dependence pattern. At ambient conditions, pKa₂ is approximately 4.5, which increases to 4.9 at 473 K and further to 5.7 at 573 K [5]. This contrasting behavior compared to pKa₁ suggests different molecular mechanisms governing the second protonation step, likely involving coordination changes around the molybdenum center.

| Temperature (K) | Temperature (°C) | pKa₁ | pKa₂ |

|---|---|---|---|

| 298.15 | 25 | 4.7 | 4.5 |

| 473 | 200 | 1.3 | 4.9 |

| 573 | 300 | 0.6 | 5.7 |

Thermodynamic Implications

The temperature-dependent acidity constants provide insight into the enthalpy and entropy changes associated with proton dissociation reactions. The decreasing pKa₁ with temperature suggests that the first deprotonation reaction is entropy-driven, while the increasing pKa₂ indicates enthalpy-controlled behavior for the second deprotonation step [6] [3].

These findings have significant implications for understanding molybdenum speciation in hydrothermal systems, where accurate prediction of pH-dependent molybdenum transport and deposition requires knowledge of temperature-dependent acidity constants [7] [8].

Solubility Phase Diagrams in Aqueous Systems

The solubility behavior of molybdic acid in aqueous systems demonstrates complex dependencies on temperature, pH, and ionic strength. Comprehensive experimental studies have established detailed phase relationships for molybdenum trioxide hydrates across a wide range of conditions [9] [10] [11].

Temperature-Dependent Solubility

At ambient conditions (25°C), molybdic acid exhibits limited solubility in pure water, with reported values of approximately 1510 mg/L [1] [12]. This relatively low solubility reflects the polymeric nature of molybdic acid solids, which consist of layers of octahedrally coordinated MoO₅·(H₂O) units sharing vertices [12] [13].

The solubility increases dramatically with temperature, reaching values up to 16,000 mg/L (1.6 wt%) at 500°C in pure water systems [10]. This enhanced solubility at elevated temperatures enables significant molybdenum transport in hydrothermal fluids, making molybdic acid an important species in ore-forming processes.

pH-Dependent Speciation and Solubility

The solubility of molybdic acid is strongly influenced by solution pH, reflecting the complex speciation behavior of molybdenum oxoacids. In acidic solutions (pH < 4), the dominant species is monomeric molybdic acid H₂MoO₄, which exhibits limited solubility [11] [14]. As pH increases, deprotonation occurs, leading to formation of HMoO₄⁻ and ultimately MoO₄²⁻ species, which demonstrate enhanced solubility.

At very low pH conditions (< 1), polymeric species such as Mo₇O₂₄⁶⁻ and Mo₈O₂₆⁴⁻ may form prior to molybdic acid precipitation [15] [16]. These polymeric species exhibit different solubility characteristics compared to monomeric forms.

Ionic Strength Effects

The presence of dissolved salts significantly affects molybdic acid solubility. Studies in KCl-bearing solutions demonstrate that molybdenum solubility correlates positively with salinity, with molar ratios of approximately 1:1 for Mo:Cl and Mo:K observed in high-salinity systems [10]. This behavior suggests formation of molybdenum-oxo-chloride complexes at high salinity conditions.

| Temperature (°C) | Pure H₂O (mg/L) | KCl Solution (mg/L) | HCl Solution (mg/L) |

|---|---|---|---|

| 25 | 1510 | Enhanced | Variable |

| 500 | 16000 | Enhanced | Enhanced |

| 800 | 8000 | Enhanced | Enhanced |

Phase Stability Relationships

The stability of different molybdic acid hydrates depends on temperature and humidity conditions. The dihydrate (MoO₃·2H₂O) readily loses water to form the monohydrate (MoO₃·H₂O), with both forms appearing as bright yellow crystalline solids [2] [17]. Complete dehydration yields anhydrous MoO₃, which exhibits different solubility characteristics.

The transition between hydrated forms occurs gradually with temperature, and the specific hydration state influences the dissolution behavior and speciation in aqueous systems [12] [18]. These phase relationships are critical for predicting molybdenum behavior in natural and industrial systems where temperature and humidity conditions vary.

Spectroscopic Fingerprints

Ultraviolet-Visible Absorption Signatures of Protolytic Species

The ultraviolet-visible absorption spectroscopy of molybdic acid and its protolytic species provides distinctive signatures that enable identification and quantification of different molybdenum forms in aqueous solution [19] [20] [21]. The electronic transitions responsible for these absorption features arise from charge-transfer processes involving molybdenum d-orbitals and oxygen p-orbitals.

Molybdate Ion Absorption Characteristics

The molybdate ion (MoO₄²⁻) exhibits a characteristic absorption maximum at 207-208 nm with a molar extinction coefficient of approximately 48,000 M⁻¹cm⁻¹ [19]. This intense absorption corresponds to an oxygen-to-molybdenum charge-transfer transition and provides a reliable analytical signature for molybdate species. A secondary shoulder appears near 232 nm, representing a weaker charge-transfer transition [19].

The spectral characteristics of molybdate ion remain consistent across different solution conditions, making this species readily identifiable in complex systems. The high extinction coefficient enables detection at relatively low concentrations, facilitating speciation studies in dilute solutions [20].

Protonated Species Spectral Shifts

As solution pH decreases and protonation occurs, systematic shifts in the absorption maxima provide evidence for formation of HMoO₄⁻ and H₂MoO₄ species. The hydrogen molybdate ion (HMoO₄⁻) exhibits absorption features shifted to longer wavelengths compared to MoO₄²⁻, with maxima appearing around 210 nm [19] [20].

Further protonation to form molybdic acid (H₂MoO₄) results in additional spectral changes, although the exact absorption characteristics of this species are less well-defined due to its tendency to form polymeric species at higher concentrations [20] [22].

Polymeric Species Absorption

At very low pH conditions, formation of polymeric molybdenum species such as Mo₇O₂₄⁶⁻ and Mo₈O₂₆⁴⁻ leads to complex absorption patterns. These species generally exhibit broader absorption features extending further into the visible region, consistent with their more extended electronic structures [21] [23].

The identification of specific polymeric species requires careful analysis of spectral features combined with other analytical techniques such as Raman spectroscopy or nuclear magnetic resonance [15] [23].

| Species | λmax (nm) | Extinction Coefficient (M⁻¹cm⁻¹) | pH Range | Structural Features |

|---|---|---|---|---|

| MoO₄²⁻ | 207-208 | 48,000 | >7 | Tetrahedral |

| HMoO₄⁻ | 210 | Not reported | 4-7 | Tetrahedral |

| H₂MoO₄ | Variable | Not reported | <4 | Octahedral |

Solvent and Temperature Effects

The absorption characteristics of molybdate species can be influenced by solvent composition and temperature. Studies in mixed aqueous-organic solvents show modest shifts in absorption maxima, while temperature effects primarily manifest as changes in band broadening rather than significant wavelength shifts [20].

These environmental effects must be considered when using ultraviolet-visible spectroscopy for quantitative analysis of molybdenum speciation, particularly in complex industrial or environmental systems [24] [25].

Raman and Infrared Vibrational Mode Assignments

The vibrational spectroscopy of molybdic acid provides detailed information about molecular structure, coordination environment, and hydrogen bonding interactions [26] [27] [15]. Both Raman and infrared spectroscopy offer complementary insights into the vibrational modes of different molybdenum-oxygen and molybdenum-hydroxyl functional groups.

Molybdenum-Oxygen Stretching Modes

The symmetric stretching mode of terminal Mo=O bonds appears as a strong Raman band between 950-965 cm⁻¹, providing a characteristic signature for octahedrally coordinated molybdenum species [26] [15] [14]. This frequency is sensitive to the molybdenum oxidation state and coordination environment, making it valuable for structural characterization.

The asymmetric stretching modes of Mo=O bonds occur at lower frequencies, typically between 883-948 cm⁻¹ in Raman spectra and around 875 cm⁻¹ in infrared spectra [26] [15]. The large splitting observed for these modes (approximately 150 cm⁻¹) indicates strong intermolecular interactions between molybdate units in the solid state.

Bridging Oxygen Vibrations

Bridging Mo-O-Mo stretching modes appear at characteristic frequencies around 534 cm⁻¹ in Raman spectra and 790-830 cm⁻¹ in infrared spectra [26] [15]. These modes provide direct evidence for the polymeric nature of molybdic acid structures and enable distinction between monomeric and polymeric forms.

The frequency of bridging modes is sensitive to the Mo-O-Mo bond angle and can provide insights into the structural distortions present in different molybdic acid polymorphs [27] [28].

Molybdate Deformation Modes

The bending and deformation modes of MoO₄ tetrahedra occur in the frequency range 325-414 cm⁻¹, appearing in both Raman and infrared spectra [26] [27]. These modes are particularly sensitive to the local symmetry around molybdenum centers and can provide information about distortions from ideal tetrahedral geometry.

The assignment of these lower-frequency modes can be complicated by mixing with lattice modes, particularly in crystalline materials [27] [29].

Water and Hydroxyl Group Vibrations

The infrared spectrum of molybdic acid hydrates exhibits broad absorption bands centered at 1385-1600 cm⁻¹, assigned to O-H stretching modes of coordinated water molecules and hydroxyl groups [26] [27]. The breadth of these bands reflects the range of hydrogen bonding environments present in the crystal structure.

Water librational modes appear at lower frequencies and provide information about the strength and directionality of hydrogen bonding interactions between water molecules and the molybdic acid framework [27].

| Vibrational Mode | Raman (cm⁻¹) | Infrared (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(Mo=O) symmetric | 950-965 | 927-952 | Terminal Mo=O stretch |

| ν(Mo=O) asymmetric | 883-948 | 875 | Asymmetric Mo=O stretch |

| ν(Mo-O-Mo) bridge | 534 | 790-830 | Bridging Mo-O-Mo |

| δ(MoO₄) bending | 367-414 | 325-400 | MoO₄ deformation |

| ν(O-H) water | Not observed | 1385-1600 | Water OH stretch |

Deuteration Studies

Deuteration experiments provide additional confirmation of vibrational mode assignments and enable distinction between different types of hydrogen bonding interactions. The 919 cm⁻¹ Raman band assigned to symmetric Mo=O stretching shows minimal shift upon H/D exchange, confirming its assignment to molybdenum-oxygen rather than hydroxyl modes [14].

Temperature-Dependent Spectral Changes

Temperature-dependent vibrational studies reveal information about phase transitions and structural changes in molybdic acid systems. Heating causes systematic shifts in vibrational frequencies and changes in band intensities, reflecting dehydration processes and structural rearrangements [30] [29].

Physical Description

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 89 of 91 companies (only ~ 2.2% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Pictograms

Irritant;Health Hazard

Other CAS

7782-91-4

Wikipedia

General Manufacturing Information

Molybdate (MoO42-), hydrogen (1:2), (T-4)-: ACTIVE